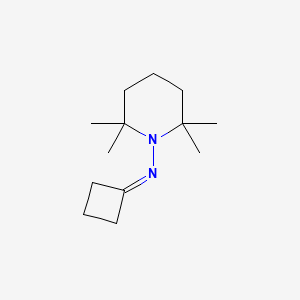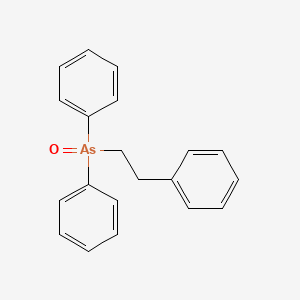
hexyl 3-(4-iodophenyl)propyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexyl 3-(4-iodophenyl)propyl carbonate is an organic compound characterized by the presence of a hexyl group, a 4-iodophenyl group, and a propyl carbonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 3-(4-iodophenyl)propyl carbonate can be achieved through several synthetic routes. One common method involves the reaction of 4-iodophenylpropyl alcohol with hexyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbonate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Hexyl 3-(4-iodophenyl)propyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbonate ester linkage can be hydrolyzed in the presence of acids or bases, leading to the formation of 4-iodophenylpropyl alcohol and hexyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the carbonate ester moiety.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylpropyl derivatives.
Hydrolysis: Products are 4-iodophenylpropyl alcohol and hexyl alcohol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
科学研究应用
Hexyl 3-(4-iodophenyl)propyl carbonate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of hexyl 3-(4-iodophenyl)propyl carbonate involves its interaction with specific molecular targets and pathways. For instance, the iodine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The carbonate ester linkage can undergo hydrolysis, releasing active intermediates that exert biological effects.
相似化合物的比较
Hexyl 3-(4-iodophenyl)propyl carbonate can be compared with other similar compounds, such as:
Hexyl 3-(4-bromophenyl)propyl carbonate: Similar structure but with a bromine atom instead of iodine.
Hexyl 3-(4-chlorophenyl)propyl carbonate: Contains a chlorine atom in place of iodine.
Hexyl 3-(4-fluorophenyl)propyl carbonate: Features a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and polarizability can influence the compound’s interactions and reactivity in various chemical and biological contexts.
属性
CAS 编号 |
60075-80-1 |
|---|---|
分子式 |
C16H23IO3 |
分子量 |
390.26 g/mol |
IUPAC 名称 |
hexyl 3-(4-iodophenyl)propyl carbonate |
InChI |
InChI=1S/C16H23IO3/c1-2-3-4-5-12-19-16(18)20-13-6-7-14-8-10-15(17)11-9-14/h8-11H,2-7,12-13H2,1H3 |
InChI 键 |
KQOKRJDDYJLNCW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC(=O)OCCCC1=CC=C(C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)




![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)
![Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14600726.png)


![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)
